![molecular formula C10H9F3O B13189597 2-([3-(Trifluoromethyl)phenyl]methyl)oxirane CAS No. 713-71-3](/img/structure/B13189597.png)
2-([3-(Trifluoromethyl)phenyl]methyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([3-(Trifluoromethyl)phenyl]methyl)oxirane is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane (epoxide) ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([3-(Trifluoromethyl)phenyl]methyl)oxirane typically involves the reaction of a trifluoromethyl-substituted benzyl halide with an epoxide precursor. One common method is the nucleophilic substitution reaction where the benzyl halide reacts with an epoxide under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base, and the reaction is typically conducted in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, recrystallization, or chromatography to ensure high purity and quality.
化学反応の分析
Types of Reactions
2-([3-(Trifluoromethyl)phenyl]methyl)oxirane can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Diols or hydroxy-substituted derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: New compounds with different functional groups replacing the trifluoromethyl group.
科学的研究の応用
2-([3-(Trifluoromethyl)phenyl]methyl)oxirane has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group can impart desirable properties such as increased lipophilicity and metabolic stability.
Biology: Investigated for its potential as a bioactive compound. The trifluoromethyl group can enhance the biological activity and selectivity of the compound.
Medicine: Explored for its potential use in drug development. The compound’s unique structure can be utilized to design new pharmaceuticals with improved efficacy and safety profiles.
Industry: Used in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.
作用機序
The mechanism of action of 2-([3-(Trifluoromethyl)phenyl]methyl)oxirane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The oxirane ring can also participate in covalent bonding with nucleophilic residues in proteins, potentially leading to irreversible inhibition of enzyme activity.
類似化合物との比較
Similar Compounds
- **2-([3-(Trifluoromethyl)phenyl]sulfanyl)methyl)oxirane
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
- 2-(Trifluoromethyl)phenylboronic acid
Uniqueness
2-([3-(Trifluoromethyl)phenyl]methyl)oxirane is unique due to the presence of both the trifluoromethyl group and the oxirane ring. The trifluoromethyl group imparts high electronegativity and metabolic stability, while the oxirane ring provides reactivity towards nucleophiles. This combination of properties makes the compound highly versatile and valuable for various applications in research and industry.
特性
CAS番号 |
713-71-3 |
|---|---|
分子式 |
C10H9F3O |
分子量 |
202.17 g/mol |
IUPAC名 |
2-[[3-(trifluoromethyl)phenyl]methyl]oxirane |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-3-1-2-7(4-8)5-9-6-14-9/h1-4,9H,5-6H2 |
InChIキー |
UHVIFMUYCZIOGE-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)CC2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13189538.png)
![Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13189544.png)
![3-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13189545.png)
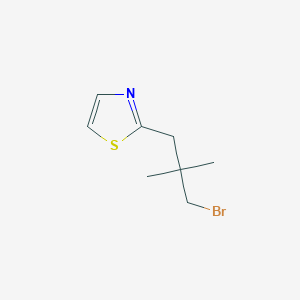



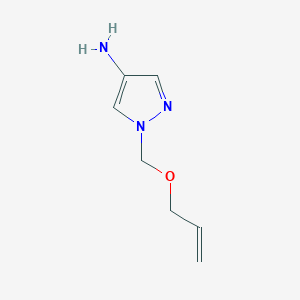
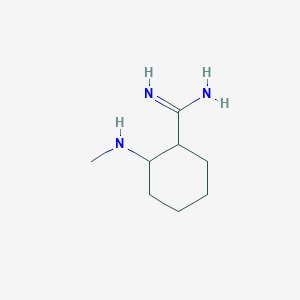

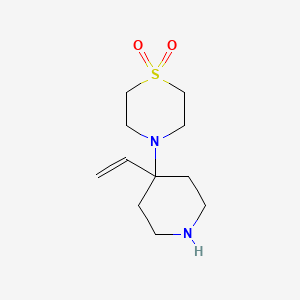
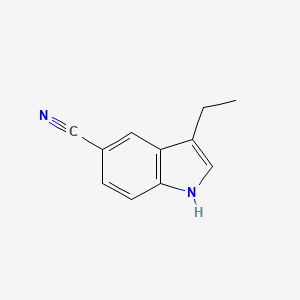
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13189599.png)
